2-(Ethylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanamide
CAS No.:
Cat. No.: VC18259892
Molecular Formula: C8H15N5O
Molecular Weight: 197.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H15N5O |
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Molecular Weight | 197.24 g/mol |
IUPAC Name | 2-(ethylamino)-2-methyl-3-(1,2,4-triazol-1-yl)propanamide |
Standard InChI | InChI=1S/C8H15N5O/c1-3-11-8(2,7(9)14)4-13-6-10-5-12-13/h5-6,11H,3-4H2,1-2H3,(H2,9,14) |
Standard InChI Key | OFQMSVYJVGWDQE-UHFFFAOYSA-N |
Canonical SMILES | CCNC(C)(CN1C=NC=N1)C(=O)N |
Introduction
Key Findings
2-(Ethylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide is a triazole-containing small molecule with potential applications in medicinal chemistry. Its structure features a central propanamide backbone substituted with ethylamino, methyl, and 1,2,4-triazol-1-yl groups. While direct pharmacological data for this compound remain limited, structural analogs demonstrate antifungal, anticancer, and enzyme inhibitory activities. The compound’s synthesis involves multi-step organic reactions, and its physicochemical properties suggest moderate solubility and membrane permeability.
Chemical Identity and Structural Features
Molecular Characteristics
The compound has the IUPAC name 2-(ethylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide and a molecular formula of . Key features include:
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Structural motifs: A propanamide core, ethylamino group, methyl substituent, and 1,2,4-triazole ring (Figure 1).
Table 1: Comparative Analysis of Structural Analogs
Synthesis and Reaction Pathways
General Synthetic Strategies
Triazole-containing compounds are typically synthesized via nucleophilic substitution or cycloaddition reactions. For this propanamide derivative, a plausible route involves:
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Formation of the triazole ring: 1H-1,2,4-triazole reacts with a halogenated precursor (e.g., tosylate or bromide) in the presence of a base (e.g., ) and phase-transfer catalysts (e.g., tetrabutylammonium bromide) .
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Introduction of the ethylamino group: Alkylation or reductive amination steps modify the amine substituent .
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Amide bond formation: Coupling the intermediate with an amine or using carbodiimide-based reagents .
Key Reaction Conditions
Physicochemical Properties
Computational Predictions
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Topological Polar Surface Area (TPSA): 72.94–85.83 Ų, suggesting moderate membrane permeability .
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Rotatable bonds: 5–6, reflecting conformational flexibility .
Table 2: Physicochemical Comparison with Analogs
Property | Target Compound | 2-[4-(Ethylaminomethyl)triazol-1-yl]propanamide | N-ethyl-3-(1,2,4-triazol-1-yl)propanamide |
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Molecular Weight | 197.24 | 197.24 | 168.20 |
LogP | -0.26 | -1.1 | -0.66 |
Hydrogen Bond Donors | 2 | 2 | 2 |
Research Findings and Biological Relevance
Molecular Docking Insights
Applications and Industrial Relevance
Medicinal Chemistry
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Lead Optimization: The compound’s scaffold serves as a template for designing CNS-active agents or enzyme inhibitors .
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Prodrug Development: Ester or amide modifications improve bioavailability .
Agricultural Chemistry
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